molecular formula C7H11NO B1294214 1-Hydroxycyclohexanecarbonitrile CAS No. 931-97-5

1-Hydroxycyclohexanecarbonitrile

Cat. No.: B1294214
CAS No.: 931-97-5
M. Wt: 125.17 g/mol
InChI Key: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which 1-Hydroxycyclohexanecarbonitrile exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions . These interactions enable the compound to act as a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

1-Hydroxycyclohexanecarbonitrile can be compared with other similar compounds, such as:

    Cyclohexanone cyanohydrin: Similar in structure but lacks the hydroxyl group.

    1-Hydroxycyclohexane-1-carboxamide: Contains an amide group instead of a nitrile group.

    Ethyl 1-hydroxycyclohexane-carboxylate: Contains an ester group instead of a nitrile group.

These compounds share some reactivity patterns but differ in their specific functional groups, leading to unique properties and applications .

Properties

IUPAC Name

1-hydroxycyclohexane-1-carbonitrile
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InChI

InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
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InChI Key

ZDBRPNZOTCHLSP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)(C#N)O
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Molecular Formula

C7H11NO
Record name CYCLOHEXANONE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID2024878
Record name Cyclohexanone cyanohydrin
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Molecular Weight

125.17 g/mol
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Physical Description

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992)
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Boiling Point

228 to 235 °F at 9 mmHg (NTP, 1992)
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Solubility

10 to 50 mg/mL at 74.3 °F (NTP, 1992)
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CAS No.

931-97-5
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-Cyano-1-hydroxycyclohexane
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-hydroxy-1-cyclohexanecarbonitrile
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Record name 1-CYANO-1-HYDROXYCYCLOHEXANE
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Melting Point

93 to 97 °F (NTP, 1992)
Record name CYCLOHEXANONE CYANOHYDRIN
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Synthesis routes and methods

Procedure details

Sodium carbonate (30.0 g., 0.283 mole) was dissolved in 200.2 g. of water, the system was closed and anhydrous liquid HCN (3.46 g., 0.128 mole) was added to the solution. Little, if any, heat was given off in the reaction and the product solution was clear. Cyclohexanone (32.05 g., 0.327 mole) was injected into the system with good mixing. The mixture heated up immediately 10°C. The organic and aqueous phases were mixed for 15 minutes longer and then allowed to separate. The organic layer (35.9 g.) was analyzed for free HCN, showing none, followed by an analysis for both combined and free HCN which showed 3.19 g. (0.118 mole) or 92% of the original HCN injected appearing in the organic phase as cyanohydrin.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
32.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxycyclohexanecarbonitrile
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1-Hydroxycyclohexanecarbonitrile
Reactant of Route 6
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Customer
Q & A

Q1: How does the stereochemistry of 1-Hydroxycyclohexanecarbonitrile influence its properties?

A1: While the provided research papers [, ] don't directly investigate the downstream effects of this compound's stereochemistry, it's important to understand its potential impact. Different stereoisomers (e.g., axial vs. equatorial hydroxyl group) can exhibit varying physical and chemical properties. This difference can influence the compound's reactivity, binding affinity to targets, and overall biological activity if it were to be used as a building block for more complex molecules. Further research is needed to elucidate the specific influence of stereochemistry on the properties of this compound.

Q2: Can Raman spectroscopy be used to distinguish between different conformations of this compound?

A2: Yes, Raman spectroscopy is a valuable tool for studying the conformations of molecules like this compound. The research paper by [] specifically investigates the use of Raman spectroscopy to analyze the conformations of cyanohydrins, including those derived from cyclohexanone derivatives. The technique is sensitive to changes in bond vibrations caused by different spatial arrangements of atoms within a molecule. By analyzing the characteristic Raman spectral patterns, researchers can identify and differentiate between various conformations of this compound.

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